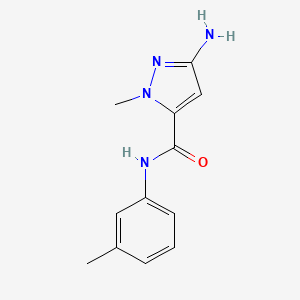

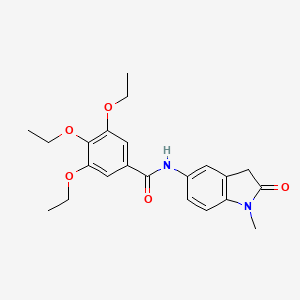

![molecular formula C13H13N3O3S B2990380 N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-2-(methylsulfanyl)aniline CAS No. 477850-60-5](/img/structure/B2990380.png)

N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-2-(methylsulfanyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-2-(methylsulfanyl)aniline” is a chemical compound. Detailed information about this compound such as its chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity information can be found on various chemical databases .

Synthesis Analysis

A research paper titled “Design, synthesis, antimicrobial, anti-inflammatory, and analgesic activity of novel dihydrobenzo furo [3,2-e]isoxazolo [4,5-b]azepin-5 (5aH)-ones” provides some insights into the synthesis of compounds related to “this compound”. The paper describes the synthesis of a novel series of dihydro benzofuro [3,2- e ]isoxazolo [4,5- b ]azepin-5 (5 aH )-ones from 3,5-dimethyl-4-nitroisoxazole .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the IR and UV spectra of related compounds have been studied .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and varied. The aforementioned research paper provides some insights into the chemical reactions of related compounds.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” such as its melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be found in chemical databases .Scientific Research Applications

Photochemical Decomposition

Research on the photochemical decomposition of sulfamethoxazole, which has a similar isoxazole component, reveals insights into the photolability of isoxazole derivatives. This study identified primary photoproducts resulting from photoisomerization of the isoxazole ring, providing a basis for understanding the photostability and photochemical behavior of related compounds, including N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-2-(methylsulfanyl)aniline (Wei Zhou & D. Moore, 1994).

Nitration of Aromatic Compounds

The design of ionic liquids for the nitration of aromatic compounds, including anilines, showcases the potential for chemical modifications of aniline derivatives. This approach demonstrates an efficient strategy for introducing nitro groups into aromatic compounds, which could be applicable to the synthesis and functionalization of this compound and related structures (M. Zolfigol et al., 2012).

Synthesis and Copolymerization

The synthesis of disulfide-containing aniline and its copolymerization with aniline to produce polymers with unique properties is a significant application. This research outlines a method for synthesizing novel aniline derivatives and exploring their potential in polymer science, potentially extending to derivatives like this compound (Jun-Sang Cho et al., 2001).

Single-Step Synthesis of Pyrimidine Derivatives

A methodology for converting N-vinyl and N-aryl amides into pyrimidine and quinazoline derivatives showcases the versatility of amide activation and cyclization processes. This technique illustrates the potential for complex molecule synthesis, which could be adapted for the synthesis of this compound derivatives (M. Movassaghi & M. D. Hill, 2006).

properties

IUPAC Name |

N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-2-methylsulfanylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c1-9-13(16(17)18)11(19-15-9)7-8-14-10-5-3-4-6-12(10)20-2/h3-8,14H,1-2H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNLYNQZHSKBTLO-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1[N+](=O)[O-])C=CNC2=CC=CC=C2SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1[N+](=O)[O-])/C=C/NC2=CC=CC=C2SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Fluorophenyl)methyl]-N-(3-morpholin-4-ylpropyl)prop-2-enamide](/img/structure/B2990297.png)

![2-(Oxan-4-yl)-5-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2990301.png)

![6-ethyl 3-methyl 2-(4-benzoylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2990303.png)

![7-Fluoro-4-(2-methylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2990308.png)

![2-[2-(2-Furyl)-2-oxoethyl]-3-methylnaphthoquinone](/img/structure/B2990309.png)

![7-(4-(2-chloro-6-fluorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2990312.png)

![N-[(2S,3S)-2-(2-Methylpyrazol-3-yl)oxolan-3-yl]prop-2-enamide](/img/structure/B2990313.png)

![(E)-3-methoxy-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2990318.png)